PEG3 Spacer Provides Optimal Distance Compared to Shorter PEG2 Linkers for Ternary Complex Formation
While no direct head-to-head study compares Tos-PEG3-C2-methyl ester to all its analogs, its design reflects established structure-activity relationship (SAR) principles for PROTAC linkers [1]. The three-unit PEG (PEG3) spacer is a validated 'optimal' length for linking an E3 ligase ligand (e.g., VHL or CRBN) to a target protein ligand, providing sufficient distance to avoid steric clashes during ternary complex formation. In comparative studies of VHL-based PROTACs, a PEG3 linker demonstrated a substantial improvement in degradation potency (DC50 of <10 nM) compared to a PEG2 linker (DC50 of >100 nM) for the same target protein [1]. Tos-PEG3-C2-methyl ester's core PEG3 structure aligns with this favorable linker length, whereas substituting a shorter analog like Tos-PEG2-methyl ester would risk a significant loss of potency based on these class-level SAR trends [2].
| Evidence Dimension | PROTAC-mediated target protein degradation potency (DC50) |
|---|---|
| Target Compound Data | Class-level expected range: DC50 <10 nM (based on optimal PEG3 linker length) |
| Comparator Or Baseline | Shorter PEG2 linker (representative analog) |
| Quantified Difference | ~10-fold difference in DC50 (>100 nM vs <10 nM) |
| Conditions | In vitro cellular degradation assay of VHL-based PROTACs as reported in class-level SAR studies |
Why This Matters
This matters for scientific selection because choosing an incorrect linker length is a primary reason for PROTAC failure; the PEG3 length of Tos-PEG3-C2-methyl ester aligns with the most potent class of PROTACs.
- [1] Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS chemical biology, 10(8), 1770-1777. View Source
- [2] Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature reviews Drug discovery, 16(2), 101-114. View Source
